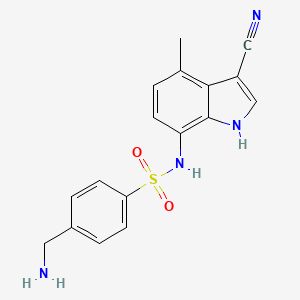
6-bromoisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoisoquinoline-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of research and industry. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 4th position on the isoquinoline ring. The molecular formula of this compound is C10H6BrNO2, and it has a molecular weight of 252.1 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromoisoquinoline-4-carboxylic acid typically involves the bromination of isoquinoline derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-Bromoisoquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-bromoisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
- Quinoline-4-carboxylic acid
- Isoquinoline-4-carboxylic acid
- 6-Chloroisoquinoline-4-carboxylic acid
Comparison: 6-Bromoisoquinoline-4-carboxylic acid is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activities .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromoisoquinoline-4-carboxylic acid involves the bromination of isoquinoline followed by carboxylation of the resulting bromoisoquinoline.", "Starting Materials": [ "Isoquinoline", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Water" ], "Reaction": [ "Isoquinoline is dissolved in diethyl ether and bromine is added dropwise with stirring to yield 6-bromoisoquinoline.", "The resulting 6-bromoisoquinoline is then dissolved in a solution of sodium hydroxide and carbon dioxide is bubbled through the solution to yield 6-bromoisoquinoline-4-carboxylic acid.", "The product is then isolated by filtration, washed with water, and dried." ] } | |
Número CAS |
2387341-37-7 |
Fórmula molecular |
C10H6BrNO2 |
Peso molecular |
252.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





